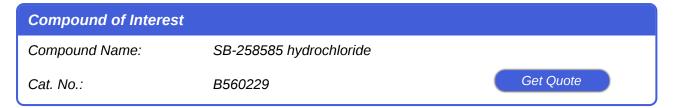


# Application Notes and Protocols for SB-258585 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. [1] Its high affinity and selectivity make it an invaluable research tool for elucidating the physiological roles of the 5-HT6 receptor and for the preclinical investigation of its therapeutic potential in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] These application notes provide comprehensive information on the procurement, handling, and experimental use of SB-258585 hydrochloride.

## **Supplier and Purchasing Information**

**SB-258585 hydrochloride** is available from several reputable suppliers of research chemicals. It is crucial to source this compound from a reliable vendor to ensure chemical purity and identity for reproducible experimental outcomes.



| Supplier                                  | Website      |
|---|--------------|
| MedchemExpress                            | INVALID-LINK |
| Tocris Bioscience (via Fisher Scientific) | INVALID-LINK |
| MedKoo Biosciences                        | INVALID-LINK |
| Cayman Chemical                           | INVALID-LINK |
| R&D Systems                               | INVALID-LINK |

# **Physicochemical and Handling Information**

Proper storage and handling of **SB-258585 hydrochloride** are essential to maintain its stability and activity.

| Property             | Value  | Reference |  |
|----------------------|--|-----------|--|
| CAS Number           | 1216468-02-8   |           |  |
| Molecular Formula    | C <sub>18</sub> H <sub>23</sub> CllN <sub>3</sub> O <sub>3</sub> S |           |  |
| Molecular Weight     | 523.82 g/mol   |           |  |
| Appearance           | Off-white to light brown solid [3]                                 |           |  |
| Purity               | ≥98% (HPLC) [4]  |           |  |
| Storage (Powder)     | -20°C for up to 3 years; 4°C for up to 2 years                     | [3][5]    |  |
| Storage (in Solvent) | -80°C for up to 6 months;<br>-20°C for up to 1 month               | [3]       |  |

Solubility Data:



| Solvent      | Maximum Concentration | Reference |  |
|--------------|-----------------------|-----------|--|
| DMSO         | 125 mg/mL (238.63 mM) | [3][5]    |  |
| Water        | 10 mM (5.24 mg/mL)    | [4]       |  |
| DMF          | 15 mg/mL              | [6]       |  |
| PBS (pH 7.2) | 10 mg/mL              | [6]       |  |
| Ethanol      | 0.25 mg/mL            | [6]       |  |

Note: For dissolution in DMSO, ultrasonic and warming to 60°C may be required.[3][5] It is recommended to prepare fresh solutions for experiments or store aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]

## **Biological Activity and Quantitative Data**

SB-258585 is a high-affinity antagonist for the 5-HT6 receptor.[3] Its binding affinity has been characterized in various systems.



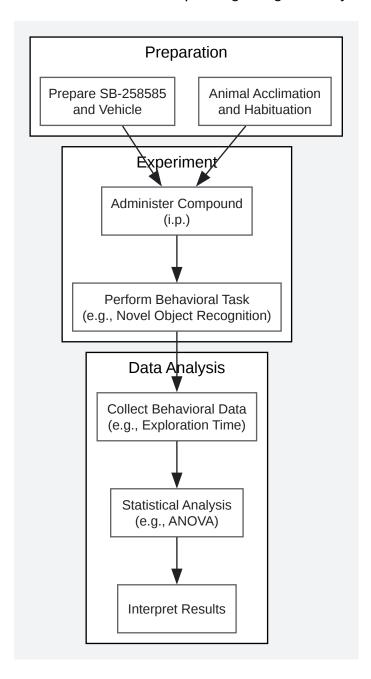
| Parameter                   | Species/System                                       | Value                          | Reference |
|-----------------------------|--|--------------------------------|-----------|
| pKi                         | Human 5-HT6<br>Receptor                              | 8.6                            | [4]       |
| Ki                          | Human 5-HT6<br>Receptor                              | 8.9 nM                         | [2]       |
| pKi                         | Rat 5-HT6 Receptor                                   | 8.53                           | [1]       |
| pKD (Saturation<br>Binding) | Human recombinant<br>5-HT6 receptors<br>(HeLa cells) | 9.09 ± 0.02                    | [7]       |
| KD (Saturation<br>Binding)  | Human recombinant<br>5-HT6 receptors<br>(HeLa cells) | 0.80 ± 0.05 nM                 | [7]       |
| pKD (Saturation<br>Binding) | Rat striatum   | 8.56 ± 0.07                    | [7]       |
| pKD (Saturation<br>Binding) | Pig striatum   | 8.60 ± 0.10                    | [7]       |
| pKD (Saturation<br>Binding) | Human caudate<br>putamen                             | 8.90 ± 0.02                    | [7]       |
| Bmax                        | Human recombinant<br>5-HT6 receptors<br>(HeLa cells) | $6.1 \pm 0.95$ pmol/mg protein | [7]       |
| Bmax                        | Rat striatum   | 173 ± 23 fmol/mg<br>protein    | [8]       |
| Bmax                        | Pig striatum   | 181 ± 25 fmol/mg<br>protein    | [8]       |
| Bmax                        | Human caudate putamen                                | 215 ± 41 fmol/mg<br>protein    | [8]       |

# **Signaling Pathways of the 5-HT6 Receptor**



The 5-HT6 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9] This canonical pathway activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[10] Additionally, the 5-HT6 receptor can engage in non-canonical signaling through interaction with Fyn, a Src family tyrosine kinase, leading to the activation of the ERK1/2 (extracellular signal-regulated kinase) pathway.[9][11]

#### Canonical 5-HT6 Receptor Signaling Pathway





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